![molecular formula C14H10INO3 B12522958 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol](/img/structure/B12522958.png)
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is a complex organic compound that belongs to the class of benzoxazole derivatives Benzoxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol typically involves the following steps:
Formation of the Benzoxazole Ring: The benzoxazole ring can be synthesized by the cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used in the presence of a base or a catalyst.
Major Products
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Deiodinated benzoxazole derivatives.
Substitution: Benzoxazole derivatives with various substituents replacing the iodine atom.
Wissenschaftliche Forschungsanwendungen
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound can be used to study the interactions of benzoxazole derivatives with biological targets such as enzymes and receptors.
Material Science: Benzoxazole derivatives are known for their optical properties and can be used in the development of fluorescent probes and sensors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Wirkmechanismus
The mechanism of action of 2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol involves its interaction with specific molecular targets. The benzoxazole ring can interact with enzymes and receptors through hydrogen bonding, π-π stacking, and hydrophobic interactions. The iodine atom and methoxy group can further modulate these interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Benzo[d]oxazol-2-yl)phenol: Lacks the iodine and methoxy groups, resulting in different chemical and biological properties.
4-Iodo-2-(benzo[d]oxazol-2-yl)phenol: Similar structure but without the methoxy group.
2-(Benzo[d]oxazol-2-yl)-4-methoxyphenol: Similar structure but without the iodine atom.
Uniqueness
2-(Benzo[d]oxazol-2-yl)-4-iodo-5-methoxyphenol is unique due to the presence of both iodine and methoxy groups, which can significantly influence its reactivity and biological activity
Eigenschaften
Molekularformel |
C14H10INO3 |
|---|---|
Molekulargewicht |
367.14 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-yl)-4-iodo-5-methoxyphenol |
InChI |
InChI=1S/C14H10INO3/c1-18-13-7-11(17)8(6-9(13)15)14-16-10-4-2-3-5-12(10)19-14/h2-7,17H,1H3 |
InChI-Schlüssel |
ZIZBTNYEJCAJIE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C(=C1)O)C2=NC3=CC=CC=C3O2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
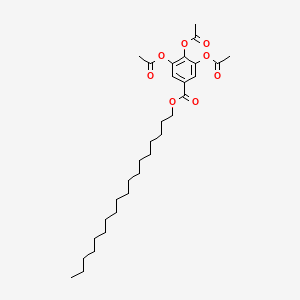
![N-{(E)-[4-(Morpholin-2-yl)piperidin-1-yl]methylidene}benzamide](/img/structure/B12522901.png)
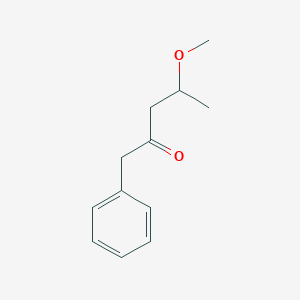
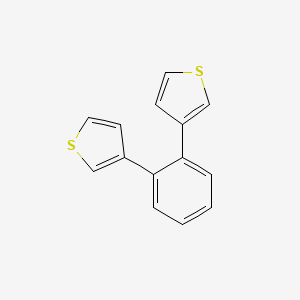
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
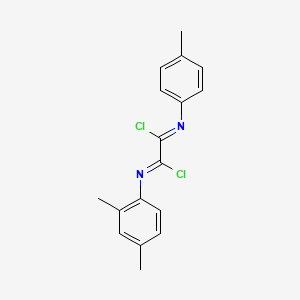
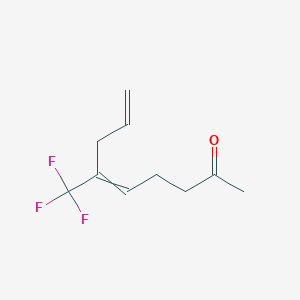
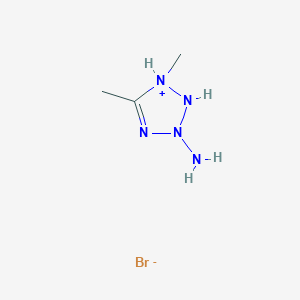
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
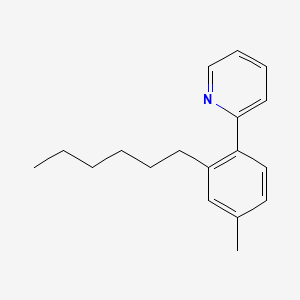
![1-[4-(5,5-Dimethyl-1,3-dioxan-2-yl)phenyl]ethan-1-one](/img/structure/B12522956.png)
![1-[(Piperidin-2-yl)methyl]-3-(thiophene-2-sulfonyl)-1H-indole](/img/structure/B12522963.png)
